2-Hydroxyglutaric Acid Disodium Salt-13C4
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Overview
Description
2-Hydroxyglutaric Acid Disodium Salt-13C4 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of 2-Hydroxyglutaric Acid, where four carbon atoms are replaced with the isotope Carbon-13. This compound is particularly useful in metabolic studies and as a reference material in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyglutaric Acid Disodium Salt-13C4 typically involves the isotopic labeling of 2-Hydroxyglutaric AcidThe reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of specialized reactors and purification systems to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyglutaric Acid Disodium Salt-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion to α-ketoglutarate.
Reduction: Formation of hydroxy derivatives.
Substitution: Replacement of functional groups with other chemical entities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include α-ketoglutarate, various hydroxy derivatives, and substituted glutaric acid compounds .
Scientific Research Applications
2-Hydroxyglutaric Acid Disodium Salt-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in diseases like glioma and other cancers.
Industry: Utilized in the development of diagnostic tools and environmental pollutant standards .
Mechanism of Action
2-Hydroxyglutaric Acid Disodium Salt-13C4 exerts its effects by mimicking the natural compound 2-Hydroxyglutaric Acid. It interacts with enzymes and metabolic pathways, particularly those involving isocitrate dehydrogenase (IDH) mutations. These interactions can lead to the accumulation of 2-Hydroxyglutarate, which is implicated in various diseases, including cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyglutaric Acid Disodium Salt
- α-Hydroxyglutaric Acid Disodium Salt
- DL-2-Hydroxyglutaric Acid Disodium Salt
- Sodium α-Hydroxyglutarate-13C4
Uniqueness
2-Hydroxyglutaric Acid Disodium Salt-13C4 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques. This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
1429051-81-9 |
---|---|
Molecular Formula |
C¹³C₄H₆Na₂O₅ |
Molecular Weight |
196.05 |
Synonyms |
2-Hydroxypentanedioic Acid Sodium Salt-13C4; (+/-)-2-Hydroxyglutaric Acid Disodium Salt-13C4; α-Hydroxyglutaric Acid Sodium Salt-13C4; 2,3-Dideoxypentaric Acid Disodium Salt-13C4; DL-2-Hydroxyglutaric Acid Disodium Salt-13C4; Sodium α-Hydroxyglutarat |
Origin of Product |
United States |
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